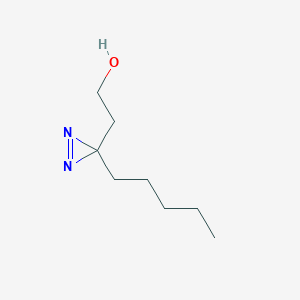
2-(3-pentyl-3H-diazirin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-pentyl-3H-diazirin-3-yl)ethanol is a compound that features a diazirine ring, a pentyl chain, and an ethanol group. This compound is known for its utility in chemical probe synthesis due to its light-activated diazirine group, which can form covalent bonds with biological targets upon UV light activation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-pentyl-3H-diazirin-3-yl)ethanol typically involves the formation of the diazirine ring followed by the introduction of the pentyl chain and ethanol group. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. The reaction conditions often include low temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-pentyl-3H-diazirin-3-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The diazirine ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced diazirine derivatives.
Substitution: Various substituted ethanol derivatives.
Aplicaciones Científicas De Investigación
2-(3-pentyl-3H-diazirin-3-yl)ethanol is widely used in scientific research due to its unique properties:
Chemistry: Used as a chemical probe for studying molecular interactions.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to form covalent bonds with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-pentyl-3H-diazirin-3-yl)ethanol involves the activation of the diazirine ring by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding sites .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-but-3-ynyl-3H-diazirin-3-yl)ethanol: Features an alkyne group instead of a pentyl chain.
4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol: Contains a trifluoromethyl group and a benzyl alcohol moiety.
Uniqueness
2-(3-pentyl-3H-diazirin-3-yl)ethanol is unique due to its combination of a pentyl chain and an ethanol group, which provides specific reactivity and solubility properties. This makes it particularly useful in applications where both hydrophobic and hydrophilic interactions are important .
Propiedades
Número CAS |
245440-54-4 |
|---|---|
Fórmula molecular |
C8H16N2O |
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
2-(3-pentyldiazirin-3-yl)ethanol |
InChI |
InChI=1S/C8H16N2O/c1-2-3-4-5-8(6-7-11)9-10-8/h11H,2-7H2,1H3 |
Clave InChI |
UFRORYJOZHLIFW-UHFFFAOYSA-N |
SMILES |
CCCCCC1(N=N1)CCO |
SMILES canónico |
CCCCCC1(N=N1)CCO |
Sinónimos |
3-azioctanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















